molecular formula C27H26N2O3 B160626 Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)- CAS No. 131543-24-3

Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-

Cat. No. B160626
M. Wt: 426.5 g/mol
InChI Key: HQVHOQAKMCMIIM-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-, also known as JNJ-40411813, is a novel and potent small molecule inhibitor of the protein kinase B-Raf. This compound has been shown to have potential applications in cancer therapy due to its ability to inhibit the growth of tumor cells.

Scientific Research Applications

Cannabinoid Receptor Agonism

Methanone, known as WIN55212-2, is a potent cannabinoid receptor agonist. It exhibits antinociceptive activity and inhibits brain cyclooxygenase. Research indicates its metabolic pathways and potential for future receptor binding studies (Zhang et al., 2002). Additionally, WIN55212-2 has been shown to stimulate guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPgammaS) binding in human cannabinoid CB1 receptor-transfected cells, demonstrating its role as an agonist in this system (Landsman et al., 1997).

Neuroprotective Effects

Studies have explored the neuroprotective potential of Methanone in various models. For instance, its synthetic cannabinoid agonist R(+)-WIN 55212-2 decreased hippocampal neuronal loss after transient global cerebral ischemia and reduced infarct volume in rat models of permanent focal cerebral ischemia (Nagayama et al., 1999).

Interaction with Sensory Neurons

Methanone also affects sensory neurons. Cannabinoid agonists like WIN 55,212-2 desensitize responses to capsaicin and mustard oil in sensory neurons, with implications for understanding pain modulation (Akopian et al., 2008).

Influence on Gastric Emptying

The compound has been studied for its influence on gastrointestinal processes. It delays gastric emptying and gastrointestinal transit in rats, highlighting the role of peripheral cannabinoid CB(1) receptor mechanisms in these processes (Landi et al., 2002).

Modulation of Neuronal Activity

Methanone can modulate neuronal activity. Intravenous and intraperitoneal injections of WIN 55,212-2 increased the spontaneous firing rate of neurons in the substantia nigra pars reticulata, suggesting a role in movement regulation through the disinhibition of these neurons (Miller & Walker, 1995).

properties

CAS RN

131543-24-3

Product Name

Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m0/s1

InChI Key

HQVHOQAKMCMIIM-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C2=C3N1[C@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-
Reactant of Route 2
Reactant of Route 2
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-
Reactant of Route 3
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-
Reactant of Route 4
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-
Reactant of Route 5
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-
Reactant of Route 6
Reactant of Route 6
Methanone, (2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo(1,2,3-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl-, (S)-

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